N-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE
Overview
Description
N-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxy group, and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Benzylidene Intermediate: The benzylidene intermediate is formed through condensation reactions involving aldehydes and amines.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety may also intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-(2-naphthyloxy)acetohydrazide
- N’-[(Z)-{4-Methoxy-3-[(8-quinolinyloxy)methyl]phenyl}methylene]-5-[(4-nitrophenoxy)methyl]-2-furohydrazide
Uniqueness
N-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-N-(4-NITRO-1H-PYRAZOL-1-YL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and pyrazole rings, along with the methoxy and nitro substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]-N-(4-nitropyrazol-1-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-19-8-7-15(11-23-25-13-18(12-24-25)26(27)28)10-17(19)14-30-20-6-2-4-16-5-3-9-22-21(16)20/h2-13H,14H2,1H3/b23-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGJPPMTCRWKSQ-FOKLQQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=C(C=N2)[N+](=O)[O-])COC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=C(C=N2)[N+](=O)[O-])COC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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